s-Triazine, 2-amino-4-(4-phenyl-1-piperazinyl)-6-(piperidinomethyl)-

Catalog No.
S15860346
CAS No.
21868-42-8
M.F
C19H27N7
M. Wt
353.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
s-Triazine, 2-amino-4-(4-phenyl-1-piperazinyl)-6-(...

CAS Number

21868-42-8

Product Name

s-Triazine, 2-amino-4-(4-phenyl-1-piperazinyl)-6-(piperidinomethyl)-

IUPAC Name

4-(4-phenylpiperazin-1-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine

Molecular Formula

C19H27N7

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C19H27N7/c20-18-21-17(15-24-9-5-2-6-10-24)22-19(23-18)26-13-11-25(12-14-26)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,20,21,22,23)

InChI Key

OCVJAKLNEVQFTC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)N

s-Triazine, 2-amino-4-(4-phenyl-1-piperazinyl)-6-(piperidinomethyl)- is a complex organic compound classified under the triazine derivatives. Its structure features a triazine ring substituted with both a phenylpiperazine and a piperidinylmethyl group, which contributes to its unique chemical properties. The molecular formula of this compound is C19H27N7C_{19}H_{27}N_{7}, and it has a molecular weight of approximately 353.5 g/mol. The compound is recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry .

, including:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be performed using lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions are common, allowing for the introduction of different functional groups onto the triazine ring.

The choice of reagents and reaction conditions significantly influences the products formed. For instance, oxidation may yield corresponding N-oxides, while substitution reactions can introduce diverse functional groups.

s-Triazine, 2-amino-4-(4-phenyl-1-piperazinyl)-6-(piperidinomethyl)- has been studied for its potential pharmacological properties. Research indicates that it may act as a ligand for various receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology. This interaction suggests possible applications in treating psychiatric disorders such as depression and anxiety . Additionally, derivatives of s-triazine have shown antimicrobial activity against various bacterial strains and fungi, indicating their potential in developing new antimicrobial agents .

The synthesis of s-Triazine, 2-amino-4-(4-phenyl-1-piperazinyl)-6-(piperidinomethyl)- typically involves multi-step organic reactions. A common method includes:

  • Starting Materials: The reaction begins with 4-phenylpiperazine and 2-chloro-4,6-diamino-1,3,5-triazine.
  • Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
  • Purification: Post-reaction, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

s-Triazine, 2-amino-4-(4-phenyl-1-piperazinyl)-6-(piperidinomethyl)- has several notable applications:

  • Medicinal Chemistry: It is explored for its potential use as an antipsychotic or antidepressant agent due to its interaction with neurotransmitter receptors.
  • Antimicrobial Development: Its derivatives are being investigated for their effectiveness against various pathogens, contributing to the development of new antimicrobial drugs.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry .

Research into the interaction mechanisms of s-Triazine, 2-amino-4-(4-phenyl-1-piperazinyl)-6-(piperidinomethyl)- has revealed that it can bind to specific molecular targets within biological systems. The phenylpiperazine moiety is particularly noted for its ability to interact with serotonin and dopamine receptors, which are critical for mood regulation and cognitive function. This interaction profile suggests that the compound may have therapeutic potential in treating mood disorders .

Several compounds share structural similarities with s-Triazine, 2-amino-4-(4-phenyl-1-piperazinyl)-6-(piperidinomethyl)-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
s-Triazine, 2-amino-4-(piperidinomethyl)-4-piperidinoC14H24N6C_{14}H_{24}N_{6}Lacks phenyl group; focuses on piperidine interactions
s-Triazine, 2-amino-4,6-dipiperidinoC13H22N6C_{13}H_{22}N_{6}Contains two piperidine groups; different pharmacological profile
s-Triazine derivatives with morpholineVariesExhibits distinct biological activities; often used in antimicrobial studies

The uniqueness of s-Triazine, 2-amino-4-(4-phenyl-1-piperazinyl)-6-(piperidinomethyl)- lies in its specific combination of phenylpiperazine and piperidinylmethyl groups, which enhances its receptor binding capabilities compared to other similar compounds. This structural arrangement contributes to its potential efficacy in neuropharmacological applications and antimicrobial activity .

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

353.23279389 g/mol

Monoisotopic Mass

353.23279389 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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